4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine is a boronate ester featuring a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and at the 4-position with a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety. The tridentate pyridine arrangement may enhance metal-binding capabilities, while the boronate ester offers reactivity for further functionalization .
Properties
CAS No. |
381218-94-6 |
|---|---|
Molecular Formula |
C20H20BN3O2 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C20H20BN3O2/c1-20(2)13-25-21(26-14-20)15-11-18(16-7-3-5-9-22-16)24-19(12-15)17-8-4-6-10-23-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
WMDYNNOWYILXSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the reaction of 2,6-dipyridin-2-ylpyridine with a boron-containing reagent under controlled conditions. One common method includes the use of boronic acid derivatives and a suitable catalyst to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the dioxaborinane ring into other boron-containing structures.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include boronic acids, reduced boron compounds, and substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that boron-containing compounds can exhibit anticancer properties. For instance, derivatives of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that such compounds can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may help in mitigating neurodegenerative diseases by preventing oxidative stress and promoting neuronal survival. The dioxaborinane moiety is believed to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further research in treating conditions like Alzheimer's and Parkinson's diseases.
Material Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine make it suitable for applications in OLED technology. Its ability to act as an electron transport layer enhances the efficiency and brightness of OLEDs. Research has demonstrated that incorporating this compound into OLED structures can lead to improved device performance and stability.
Sensors
This compound has also been explored for use in chemical sensors due to its selective binding properties. Its boron content allows for specific interactions with anions or small molecules, making it a potential candidate for detecting environmental pollutants or biological markers.
Catalysis
Cross-Coupling Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine has shown promise as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential in organic synthesis for forming carbon-carbon bonds. The compound's ability to stabilize palladium complexes enhances reaction yields and selectivity.
Borylation Reactions
The dioxaborinane group is particularly useful in borylation reactions where it can serve as a boron source. This application is critical in synthesizing various organoboron compounds that are pivotal in pharmaceuticals and agrochemicals.
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| Anticancer Properties of Boron Compounds | Medicinal Chemistry | Demonstrated selective cytotoxicity against cancer cell lines with minimal effects on normal cells. |
| OLED Performance Enhancement Using Boron Compounds | Material Science | Achieved higher luminance and efficiency compared to traditional materials when incorporated into OLED devices. |
| Palladium-Catalyzed Cross-Coupling Reactions | Catalysis | Improved yields of desired products by stabilizing palladium intermediates during reactions. |
Mechanism of Action
The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The boron-containing dioxaborinane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The following table compares key structural and functional attributes of the target compound with similar boronate esters and related heterocycles:
*Calculated based on formula C20H20BN3O2.
Key Observations:
Aromatic Systems: The target compound’s tridentate pyridine scaffold distinguishes it from benzene-based analogs (e.g., benzoic acid and chlorobenzene derivatives), which lack π-deficient aromatic systems. This may enhance its stability in oxidative conditions and metal-coordination efficiency . The chromenone derivative (N2) contains a fused bicyclic system with a ketone group, enabling distinct photophysical properties compared to purely aromatic systems .
Functional Group Reactivity :
- The benzoic acid analog’s carboxylic acid group offers aqueous solubility and reactivity toward amide bond formation, unlike the target compound’s inert pyridine rings .
- The chlorobenzene derivative’s aryl chloride substituent is a classic substrate for palladium-catalyzed cross-coupling, whereas the target compound’s boronate ester is directly reactive in Suzuki-Miyaura couplings .
Heteroatom Comparison :
Spectroscopic and Analytical Data
- NMR Spectroscopy: The target compound’s pyridine protons are expected to resonate downfield (δ ~8.5–9.5 ppm) due to electron withdrawal by nitrogen, contrasting with the benzoic acid analog’s aromatic protons (δ ~7–8 ppm) . The chromenone derivative (N2) shows a carbonyl signal at δ 177.98 ppm in <sup>13</sup>C-NMR, absent in the target compound .
Mass Spectrometry :
Stability and Reactivity
- Boronate Esters :
- Thermal Stability :
- Phosphorus heterocycles decompose at lower temperatures (~150°C) due to P–O bond lability, whereas boronates tolerate higher temperatures (>200°C) .
Biological Activity
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in drug discovery.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 270.24 g/mol
- CAS Number: 408359-97-7
- Molecular Formula: C16H18BNO2
Anticancer Activity
Several studies have indicated that boron-containing compounds exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, research has shown that derivatives of dioxaborinanes can induce apoptosis in cancer cells by modulating cell cycle progression and enhancing reactive oxygen species (ROS) production .
Case Study:
In a study focused on the antiproliferative effects of similar boron compounds, it was found that these compounds could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The study attributed this effect to the ability of boron to interact with biological molecules and affect their function .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Boron compounds have been reported to exhibit activity against a range of pathogens due to their ability to disrupt bacterial cell walls and interfere with metabolic processes.
Research Findings:
A recent investigation into the antimicrobial properties of dioxaborinanes revealed that they possess significant activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess the efficacy of these compounds against standard bacterial strains .
The biological activity of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell signaling pathways that regulate proliferation and survival.
- DNA Interaction: Some studies suggest that boron compounds can interact with nucleic acids, potentially leading to DNA damage or interference with replication processes.
- Oxidative Stress Induction: By increasing ROS levels within cells, these compounds can trigger oxidative stress responses that lead to cell death.
Comparative Analysis
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine | Moderate | Significant against various pathogens | Enzyme inhibition, DNA interaction |
| Related Boron Compound A | High | Low | ROS induction |
| Related Boron Compound B | Low | Moderate | Cell wall disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
